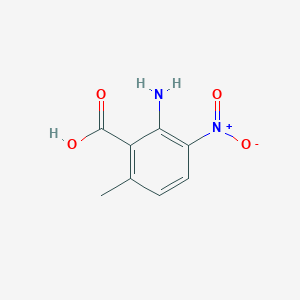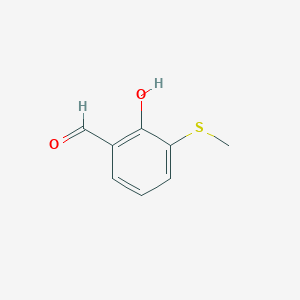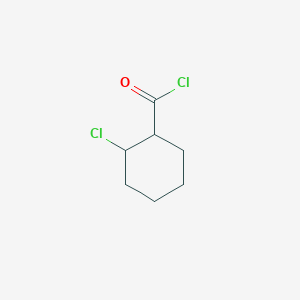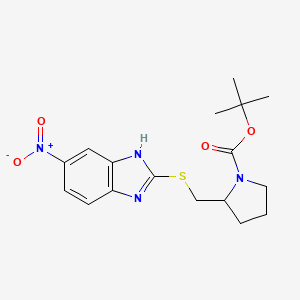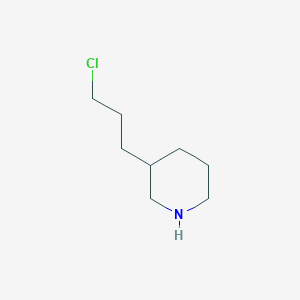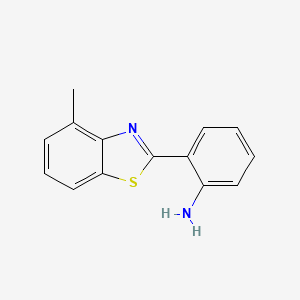
Benzothiazole, 2-(o-aminophenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-(o-aminophenyl)-4-methyl- is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, with an amino group and a methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-(o-aminophenyl)-4-methyl- typically involves the coupling of o-aminothiophenols with aromatic aldehydes. One common method is the reaction of o-aminothiophenol with an aromatic aldehyde in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach involves the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of catalytic amounts of molecular iodine, tert-butoxide, and pyridine under reflux conditions .
Industrial Production Methods
Industrial production methods for Benzothiazole, 2-(o-aminophenyl)-4-methyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-(o-aminophenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Benzothiazole, 2-(o-aminophenyl)-4-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzothiazole, 2-(o-aminophenyl)-4-methyl- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its ability to interact with amyloid fibrils makes it a potential candidate for treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a similar structure but without the amino and methyl groups.
2-Aminobenzothiazole: Similar structure with an amino group but without the methyl group.
4-Methylbenzothiazole: Similar structure with a methyl group but without the amino group.
Uniqueness
Benzothiazole, 2-(o-aminophenyl)-4-methyl- is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives with diverse applications .
Properties
CAS No. |
20600-49-1 |
|---|---|
Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
2-(4-methyl-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C14H12N2S/c1-9-5-4-8-12-13(9)16-14(17-12)10-6-2-3-7-11(10)15/h2-8H,15H2,1H3 |
InChI Key |
ROGQKYRGDXKCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



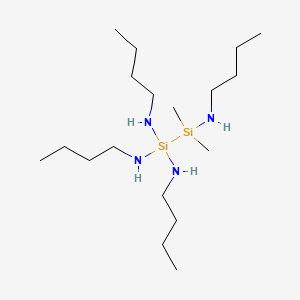
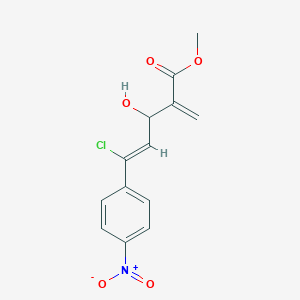
![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)

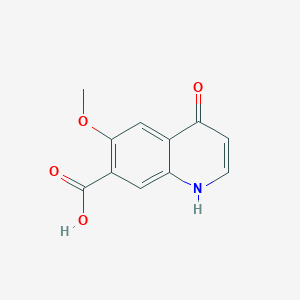
![6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13962108.png)
![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)
